2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid
Description
2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid is a benzoazepine derivative featuring a tosyl (p-toluenesulfonyl) group at position 2 and a carboxylic acid moiety at position 2. The benzo[c]azepine core is a seven-membered nitrogen-containing heterocycle fused to a benzene ring.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydro-2-benzazepine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-13-6-8-17(9-7-13)24(22,23)19-11-15-5-3-2-4-14(15)10-16(12-19)18(20)21/h2-10H,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYICCLLIMIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C=C(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The tosyl group is often introduced through the reaction of the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The carboxylic acid functionality can be introduced through oxidation reactions or by using carboxyl-containing starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The tosyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its pharmacological activities, particularly as a V2 receptor agonist. It demonstrates low inhibition activity against drug-metabolizing enzymes such as CYP3A4 and CYP2C9, making it a promising candidate for drug development with reduced side effects compared to traditional compounds .
Case Study: V2 Receptor Agonism
In a study focusing on the effects of 2-tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid derivatives, it was found that modifications to the side chains significantly influenced receptor selectivity and efficacy. The compound exhibited favorable solubility and membrane permeability characteristics, which are crucial for oral bioavailability in therapeutic applications .
Organic Synthesis
Synthetic Pathways
The compound serves as an intermediate in various synthetic routes. It can be synthesized through several methods, including the reaction of substituted benzoazepines with carboxylic acids under specific conditions. This versatility allows chemists to tailor the synthesis based on desired properties and applications .
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with carboxylic acids | 60% | Reflux in acetic acid |
| Treatment with alkali metal hydroxide | 80% | Aqueous solution heating |
| Formation from tosylated precursors | 74% | Solvent extraction post-reaction |
Material Science
Polymer Chemistry
Recent investigations have explored the incorporation of this compound into polymer matrices. Its unique chemical structure contributes to enhanced thermal stability and mechanical properties in polymer composites .
Analytical Applications
Spectroscopic Studies
The compound has been utilized in spectroscopic studies to understand molecular interactions and conformational changes in various environments. Techniques such as NMR and IR spectroscopy have provided insights into the electronic properties of the compound, aiding in the design of new derivatives with tailored functionalities .
Mechanism of Action
The mechanism of action of 2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural Analogues of Benzo-Fused Heterocycles
(a) 7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid methyl ester ()
- Structure : Features a benzo[b]azepine core (six-membered ring fused to benzene) with a tosyl group, a chloro substituent, and a methyl ester at position 3.
- Synthesis : Cyclization using potassium tert-butoxide in toluene under reflux conditions .
- Key Differences : The methyl ester and chloro substituent distinguish it from the target compound. The ester may reduce acidity compared to the free carboxylic acid in the target.
(b) 2-BENZYL-3-OXO-2,3-DIHYDRO-1H-ISOINDOLE-4-CARBOXYLIC ACID ()
- Structure : Isoindole core (five-membered ring fused to benzene) with benzyl and oxo groups.
- Properties : Molecular weight 267.28, XLogP3 = 2, moderate lipophilicity .
(c) 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid ()
- Structure : Benzo[b]azepine with a bromo substituent and carboxylic acid.
- Key Differences : Bromo substituent may increase molecular weight and alter electronic properties compared to the tosyl group.
Functional Group Variations
(a) 2-Oxo-3-((2'-(5-oxo-2,5-Dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid ()
- Structure : Benzoimidazole core with oxadiazole and biphenyl substituents.
- Properties : Molecular weight 428.40, higher complexity due to extended conjugation .
- Key Differences : The oxadiazole group introduces hydrogen-bonding capacity, unlike the tosyl group.
(b) 3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid ()
- Structure : Benzoimidazole with methyl and oxo groups.
- Similarity : High structural similarity (0.91) to benzodiazepine derivatives .
- Key Differences : Smaller heterocycle and methyl substituent may reduce steric hindrance compared to the benzoazepine-tosyl system.
Physicochemical and Pharmacological Comparisons
Biological Activity
2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research sources.
The synthesis of this compound involves several steps, typically starting from benzoic acid derivatives. The tosyl group enhances the electrophilicity of the compound, making it more reactive in biological systems. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to 2-tosyl-2,3-dihydro-1H-benzo[c]azepine derivatives exhibit antimicrobial properties. For instance, a study demonstrated that benzo[c]azepine derivatives possess significant activity against various bacterial strains, suggesting potential applications in treating infections .
Neuropharmacological Effects
The compound has been evaluated for its effects on neurotransmitter systems. It has shown promise as a modulator of serotonin receptors, specifically the 5-HT3 receptor. In vitro studies indicated that certain derivatives could act as antagonists at this receptor, which is crucial in managing anxiety and depression .
Cytotoxicity Studies
Cytotoxic effects have been studied using various cancer cell lines. In particular, derivatives of 2-tosyl-2,3-dihydro-1H-benzo[c]azepine exhibited selective cytotoxicity against MOLT-3 cell lines, indicating potential for further development as anticancer agents .
The proposed mechanisms of action for the biological activities of 2-tosyl-2,3-dihydro-1H-benzo[c]azepine include:
- Receptor Modulation : Interaction with serotonin receptors may lead to altered neurotransmission.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular proliferation.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzo[c]azepine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the tosyl group enhanced activity against these pathogens .
Case Study 2: Neuropharmacological Testing
In a pharmacological assessment involving rodent models, compounds derived from 2-tosyl-2,3-dihydro-1H-benzo[c]azepine were tested for their ability to alleviate symptoms of anxiety. The results indicated significant reductions in anxiety-like behaviors compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. Mitigating Side Products :
- Use anhydrous conditions during tosylation to prevent hydrolysis of the sulfonyl chloride.
- Optimize reaction stoichiometry (e.g., 1.1–1.3 equivalents of tosyl chloride) to minimize residual starting material .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce cross-reactivity .
Basic: What chromatographic techniques are most effective for purifying this compound?
Methodological Answer:
- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-resolution separation. Adjust pH to 2.5–3.0 to enhance solubility and peak symmetry .
- Ion-Exchange Chromatography : Effective for separating charged impurities, particularly residual sulfonic acids or unreacted intermediates .
- Preparative TLC : For small-scale purification, silica gel plates with ethyl acetate/hexane (3:7) can resolve polar by-products .
Validation : Confirm purity via ¹H NMR (absence of extraneous peaks at δ 7.5–8.0 ppm for tosyl groups) and mass spectrometry (exact mass ± 0.001 Da) .
Advanced: How can NMR and computational modeling resolve conformational ambiguities in the benzo[c]azepine core?
Methodological Answer:
- NOESY Experiments : Detect through-space correlations between the tosyl group and adjacent protons to determine the chair or boat conformation of the azepine ring .
- DFT Calculations : Use Gaussian or ORCA software to model dihedral angles and compare computed chemical shifts (e.g., δ 2.5–3.5 ppm for CH₂ groups) with experimental ¹³C NMR data .
- Variable-Temperature NMR : Monitor dynamic ring puckering by acquiring spectra at 25°C and −40°C; restricted rotation indicates a rigid conformation .
Advanced: What methodologies identify and quantify hydrolytic degradation products of the tosyl group under acidic conditions?
Methodological Answer:
- Forced Degradation Studies : Reflux the compound in 0.1 M HCl at 60°C for 24 hours. Quench with NaHCO₃ and extract degradation products using dichloromethane .
- LC-MS/MS Analysis :
- Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants (k) and half-life (t₁/₂) at varying pH .
Advanced: How does the tosyl group influence the compound’s binding affinity in pharmacological assays compared to non-sulfonated analogs?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on a sensor chip and measure binding kinetics (ka/kd) of the tosylated vs. desulfonated compound .
- Molecular Docking : Use AutoDock Vina to simulate interactions between the tosyl group and hydrophobic binding pockets (e.g., π-stacking with Phe residues) .
- SAR Analysis : Compare IC₅₀ values in enzyme inhibition assays; sulfonamide derivatives often exhibit enhanced solubility and target engagement due to hydrogen bonding with Lys/Arg residues .
Advanced: What strategies optimize the stability of this compound in aqueous formulations for in vivo studies?
Methodological Answer:
- Lyophilization : Prepare a 10 mM solution in tert-butanol/water (1:1), freeze at −80°C, and lyophilize to obtain a stable powder .
- Buffering Agents : Use citrate buffer (pH 4.0–5.0) to minimize hydrolysis of the sulfonamide bond .
- Light Protection : Store solutions in amber vials to prevent photodegradation of the aromatic system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
